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A Comparative Clinical Analysis of Cleavable
Linkers in Antibody-Drug Conjugates
Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy,

designed to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic

exposure.[1][2][3] An ADC's architecture consists of a monoclonal antibody, a cytotoxic

payload, and a chemical linker that connects them. The linker is a critical component that

heavily influences the ADC's stability, efficacy, and toxicity profile.[4][5] Cleavable linkers are

engineered to remain stable in systemic circulation and release their payload upon

encountering specific triggers within the tumor microenvironment or inside cancer cells.[1][6]

This design facilitates a "bystander effect," where the released, membrane-permeable payload

can kill adjacent antigen-negative tumor cells.[3][6]

This guide provides an objective comparison of the clinical trial outcomes for ADCs employing

the three predominant classes of cleavable linkers: pH-sensitive (hydrazone), glutathione-

sensitive (disulfide), and protease-sensitive (peptide) linkers.

Mechanisms of Linker Cleavage
The selective release of the cytotoxic payload is achieved by exploiting the physiological

differences between the bloodstream and the tumor cell's environment.
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pH-Sensitive (Hydrazone) Linkers: These linkers are designed to be stable at the neutral pH

of blood (pH ~7.4) but undergo hydrolysis in the acidic environments of endosomes (pH 5.0-

6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[6][7][8]

Glutathione-Sensitive (Disulfide) Linkers: These linkers utilize disulfide bonds that are

cleaved in the highly reducing environment of the cytoplasm, which has a much greater

concentration of glutathione (GSH) compared to the extracellular space.[6][9] This reductive

cleavage releases the payload inside the target cell.[9]

Protease-Sensitive (Peptide) Linkers: These linkers incorporate specific peptide sequences

that are substrates for proteases, such as cathepsin B, which are overexpressed in the

lysosomes of tumor cells.[1][6][10] The valine-citrulline (Val-Cit) dipeptide is one of the most

common and well-studied examples.[6][11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_Cleavable_Linkers_for_Antibody_Drug_Conjugates.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4849017/
https://axispharm.com/linkers-in-antibody-drug-conjugates-adcs/
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_Cleavable_Linkers_for_Antibody_Drug_Conjugates.pdf
https://adc.bocsci.com/services/disulfide-linkers.html
https://adc.bocsci.com/services/disulfide-linkers.html
https://www.biochempeg.com/article/87.html
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_Cleavable_Linkers_for_Antibody_Drug_Conjugates.pdf
https://www.mdpi.com/2227-9059/11/11/3080
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_Cleavable_Linkers_for_Antibody_Drug_Conjugates.pdf
https://www.pharmiweb.com/article/review-of-adc-linker-and-research-progress
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Systemic Circulation (pH 7.4)

Tumor Cell

Intact ADC

Internalization

Tumor Targeting

Lysosome / Endosome
(Low pH, High Protease)

Cytoplasm
(High Glutathione)

Payload Release &
Cell Death

pH-Sensitive
(Hydrazone)

Acid Hydrolysis

Glutathione-Sensitive
(Disulfide)

Reduction

Protease-Sensitive
(Peptide)

Enzymatic Cleavage

Click to download full resolution via product page

Figure 1: Mechanisms of action for different cleavable linkers.

Clinical Trial Outcomes
The choice of linker technology significantly impacts the therapeutic index of an ADC. The

following tables summarize clinical data for representative ADCs, categorized by their cleavable

linker type.

Table 1: ADCs with pH-Sensitive (Hydrazone) Linkers
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Hydrazone linkers were used in some of the earliest ADCs. However, their potential for slow

hydrolysis at physiological pH can lead to premature drug release and off-target toxicity.[8] This

has led to their decreased use in favor of more stable linker systems.

ADC

Name
Target Payload

Indication

s

Key

Efficacy

Outcomes

(ORR)

Common

Grade ≥3

Adverse

Events

Status

Gemtuzum

ab

ozogamicin

(Mylotarg)

CD33
Calicheami

cin

Acute

Myeloid

Leukemia

(AML)

26%

(relapsed

AML,

monothera

py)

Myelosupp

ression,

hemorrhag

e, veno-

occlusive

disease

Approved

(Initially

withdrawn,

later re-

approved)

[7][12]

Inotuzuma

b

ozogamicin

(Besponsa)

CD22
Calicheami

cin

Acute

Lymphobla

stic

Leukemia

(ALL)

81%

(relapsed/r

efractory

ALL)

Myelosupp

ression,

veno-

occlusive

disease,

febrile

neutropeni

a

Approved[2

]

Sacituzum

ab

govitecan

(Trodelvy)

TROP-2 SN-38

Triple-

Negative

Breast

Cancer,

Urothelial

Carcinoma

33.3%

(mTNBC)

Neutropeni

a, diarrhea,

anemia,

febrile

neutropeni

a

Approved[2

]

Table 2: ADCs with Glutathione-Sensitive (Disulfide)
Linkers
Disulfide linkers offer improved stability in circulation compared to early hydrazone linkers but

depend on sufficient intracellular glutathione levels for efficient payload release.[9][13]
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ADC

Name
Target Payload

Indication

s

Key

Efficacy

Outcomes

(ORR)

Common

Grade ≥3

Adverse

Events

Status

Mirvetuxim

ab

soravtansin

e (Elahere)

Folate

Receptor α

DM4

(Maytansin

oid)

Ovarian

Cancer

32.4%

(platinum-

resistant

ovarian

cancer)

Keratopath

y, blurred

vision,

nausea,

fatigue

Approved

Lorvotuzu

mab

mertansine

CD56

DM1

(Maytansin

oid)

Small-Cell

Lung

Cancer,

Ovarian

Cancer

9% (SCLC,

monothera

py)

Thrombocy

topenia,

fatigue,

neuropathy

Developme

nt

Terminated

IMMU-110 CD74
Doxorubici

n

B-cell

malignanci

es

N/A (Phase

I/II)
N/A

In Clinical

Trials[7]

Table 3: ADCs with Protease-Sensitive (Peptide) Linkers
Peptide linkers, particularly those based on the Val-Cit motif, have become the most common

type in clinically approved and investigational ADCs, demonstrating a good balance of plasma

stability and efficient lysosomal cleavage.[7][11]
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ADC

Name
Target Payload

Indication

s

Key

Efficacy

Outcomes

(ORR)

Common

Grade ≥3

Adverse

Events

Status

Brentuxima

b vedotin

(Adcetris)

CD30 MMAE

Hodgkin

Lymphoma

, Anaplastic

Large Cell

Lymphoma

75%

(relapsed/r

efractory

HL)

Neutropeni

a,

peripheral

neuropathy

, fatigue

Approved[7

]

Polatuzum

ab vedotin

(Polivy)

CD79b MMAE

Diffuse

Large B-

Cell

Lymphoma

40% (in

combinatio

n with BR)

Neutropeni

a,

thrombocyt

openia,

anemia,

peripheral

neuropathy

Approved[1

1]

Enfortuma

b vedotin

(Padcev)

Nectin-4 MMAE
Urothelial

Carcinoma

44%

(locally

advanced

or

metastatic)

Rash,

hyperglyce

mia,

fatigue,

peripheral

neuropathy

, diarrhea

Approved[8

]

Tisotumab

vedotin

(Tivdak)

Tissue

Factor
MMAE

Cervical

Cancer

24%

(recurrent

or

metastatic)

Ocular

adverse

events,

peripheral

neuropathy

,

hemorrhag

e

Approved
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Trastuzum

ab

deruxtecan

(Enhertu)

HER2

DXd

(Topoisom

erase I

inhibitor)

Breast

Cancer,

Gastric

Cancer,

NSCLC

61.4%

(HER2-

positive

mBC)

Neutropeni

a, nausea,

fatigue,

interstitial

lung

disease

Approved[3

]

Disitamab

vedotin

(RC48)

HER2 MMAE

Urothelial

Carcinoma,

Gastric

Cancer

50.6%

(HER2-

positive

UC)

Leukopeni

a,

neutropeni

a,

peripheral

sensory

neuropathy

Approved

(in China)

[8]

Comparative Analysis
Clinical data reveals distinct trends among linker types. A meta-analysis involving 7,879

patients found that ADCs with cleavable linkers were associated with significantly more

composite adverse events of grade 3 or higher compared to those with non-cleavable linkers

(47% vs. 34%).[14] This suggests that premature payload release can contribute to systemic

toxicity.[14]

Hydrazone linkers, while effective in hematological malignancies, have often been

associated with significant myelosuppression, partly attributed to their relative instability.[7]

The case of Mylotarg's initial withdrawal and subsequent re-approval highlights the

challenges in managing their therapeutic window.[12]

Disulfide linkers represent an improvement in stability, but their clinical success has been

more modest. The efficacy can be contingent on the tumor's specific metabolic state,

requiring high levels of intracellular glutathione.

Peptide linkers have demonstrated the most widespread clinical success and versatility. The

Val-Cit dipeptide linker is used in numerous approved ADCs and shows high stability in

human plasma.[7][15] However, it can be less stable in mouse plasma, which can complicate

preclinical evaluation.[15][16] Newer tetrapeptide linkers, like the Gly-Gly-Phe-Gly sequence
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in Trastuzumab deruxtecan, have enabled ADCs with a high drug-to-antibody ratio (DAR)

and potent bystander effect, leading to impressive clinical activity.[3][11] A key challenge for

some peptide linkers is potential cleavage by neutrophil elastase, which may contribute to

off-target toxicities like neutropenia.[10]

Experimental Protocols: Assessing Linker Stability
A critical preclinical experiment is the determination of an ADC's stability in plasma, which

predicts the potential for premature payload release and off-target toxicity.

Methodology: In Vitro Plasma Stability Assay

Preparation: The ADC is incubated in plasma (human, rat, or mouse) at a concentration

relevant to therapeutic dosing. The incubation is performed at 37°C.

Time-Course Sampling: Aliquots are taken from the plasma mixture at various time points

(e.g., 0, 24, 48, 96, and 168 hours).

Sample Processing: The samples are processed to separate the intact ADC from the

released payload. This is often achieved using techniques like size-exclusion

chromatography (SEC), solid-phase extraction (SPE), or affinity chromatography.

Quantification: The amount of intact ADC and/or released payload in each sample is

quantified. This can be done using liquid chromatography-mass spectrometry (LC-MS) for

the payload and enzyme-linked immunosorbent assay (ELISA) for the total antibody or ADC.

Data Analysis: The percentage of intact ADC or payload remaining at each time point is

calculated relative to the initial time point. These data are used to determine the half-life (t½)

of the ADC in plasma, providing a quantitative measure of linker stability.[15]
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Figure 2: Experimental workflow for an in vitro plasma stability assay.
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The selection of a cleavable linker is a decisive factor in the design and clinical success of an

antibody-drug conjugate. While early pH-sensitive linkers showed promise, the field has largely

evolved towards more stable protease-sensitive peptide linkers, which have demonstrated a

superior balance of stability and conditional payload release in a wide range of clinical

applications. The robust efficacy of ADCs like Brentuximab vedotin and Trastuzumab

deruxtecan underscores the success of this strategy. Future advancements in linker technology

will likely focus on enhancing plasma stability, achieving more specific cleavage mechanisms,

and further optimizing the therapeutic index to expand the reach of ADC technology to new

targets and indications.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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